C.I. Vat Green 9 is a violanthrone-based vat dye, distinguished from its parent compound, violanthrone, by the presence of two methoxy groups at the 16 and 17 positions. This structural modification significantly alters the molecule's electronic properties and, most critically for procurement and processing, enhances its solubility in common organic solvents compared to the highly insoluble violanthrone core. While traditionally used in textile dyeing, these specific attributes make C.I. Vat Green 9 a valuable precursor and active material for applications in organic electronics, energy storage, and specialized functional materials where solution-based processing is a key requirement.
Substituting C.I. Vat Green 9 with its parent compound, violanthrone (C.I. 59800), or other vat dyes is impractical for advanced material applications due to critical differences in processability and electrochemical behavior. The methoxy groups render C.I. Vat Green 9 significantly more soluble in organic solvents, enabling solution-based fabrication methods like spin-coating or inkjet printing, which are impossible with the insoluble violanthrone. Furthermore, these electron-donating groups tune the molecule's redox potentials, a crucial parameter for performance in electrochemical devices like organic batteries. Using a substitute would lead to process failure, unpredictable device performance, and an inability to perform specific chemical derivatizations for which C.I. Vat Green 9 is procured as a unique precursor.
Unlike its parent compound violanthrone, which is notoriously insoluble, C.I. Vat Green 9 (16,17-dimethoxyviolanthrone) exhibits significantly improved solubility in organic solvents. While violanthrone is practically insoluble in common solvents, C.I. Vat Green 9 is described as slightly soluble in chloroform and toluene and soluble in solvents like 2-chlorophenol and xylene. A Chinese patent explicitly notes that while 16,17-dimethoxyviolanthrone has 'poor solubility' in a general sense, it can be dissolved in high-boiling point solvents for purification, a step not feasible for the extremely insoluble 16,17-dihydroxyviolanthrone intermediate. This solubility is a critical enabling feature for any application requiring homogeneous solutions.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Slightly soluble to soluble in solvents like chloroform, xylene, and 2-chlorophenol. |
| Comparator Or Baseline | Violanthrone: Generally described as insoluble in common organic solvents. |
| Quantified Difference | Qualitatively significant; enables dissolution where the parent compound does not dissolve. |
| Conditions | Standard laboratory temperature and pressure. |
This solubility differential is the primary reason to procure C.I. Vat Green 9 for fabricating devices via spin-coating, inkjet printing, or for use in homogeneous reaction media.
The electron-donating methoxy groups on C.I. Vat Green 9 directly modify its electrochemical properties compared to violanthrone, which is critical for its function as a cathode material in organic batteries. In Na-ion half-cells, 16,17-dimethoxyviolanthrone (DMV) exhibits two distinct redox couples centered at approximately 1.9 V and 2.1 V (vs. Na/Na+). In contrast, unsubstituted violanthrone shows a lower, sloped potential plateau centered around 1.8 V (vs. Na/Na+). This higher, flatter voltage profile for C.I. Vat Green 9 is advantageous for achieving higher energy density and more stable power output in a battery.
| Evidence Dimension | Redox Potential vs. Na/Na+ |
| Target Compound Data | ~1.9 V and ~2.1 V (two distinct plateaus) |
| Comparator Or Baseline | Violanthrone: ~1.8 V (single, sloped plateau) |
| Quantified Difference | Higher average operating voltage and a more defined two-step redox process. |
| Conditions | Electrochemical testing in a sodium-ion half-cell configuration. |
Procuring C.I. Vat Green 9 is justified when a higher, more stable operating voltage is required for an organic cathode, enabling better performance and energy density than the parent violanthrone.
C.I. Vat Green 9 serves as a key synthetic intermediate for producing other functional violanthrone derivatives, a role its parent compound cannot fill. The two methoxy groups can be cleaved via demethylation reactions (e.g., using boron tribromide) to yield 16,17-dihydroxyviolanthrone. This dihydroxy intermediate is a versatile platform that can then be re-alkylated with various functional chains (e.g., long alkyl chains) to create novel materials with tailored properties, such as enhanced solubility or specific electronic characteristics. Violanthrone lacks these specific, strategically located reactive sites, making C.I. Vat Green 9 the necessary starting point for this class of derivatives.
| Evidence Dimension | Synthetic Accessibility to 16,17-Disubstituted Derivatives |
| Target Compound Data | Provides direct access to 16,17-dihydroxyviolanthrone via demethylation, enabling further functionalization. |
| Comparator Or Baseline | Violanthrone: Lacks hydroxyl or methoxy groups at the 16,17-positions, preventing this specific synthetic route. |
| Quantified Difference | Enables a synthetic pathway that is unavailable with the unsubstituted comparator. |
| Conditions | Standard organic synthesis conditions for demethylation and etherification. |
This compound should be procured when the end goal is to synthesize custom 16,17-disubstituted violanthrone derivatives, as it is a crucial and commercially available starting material.
For the development of high-performance sodium or lithium-ion organic batteries. The specific redox potentials of C.I. Vat Green 9 provide a higher and more stable voltage output compared to unsubstituted violanthrone, directly contributing to higher device-level energy density.
In the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs), where active layers must be deposited from solution. The enhanced solubility of C.I. Vat Green 9 is a prerequisite for using cost-effective manufacturing techniques like spin-coating or printing, which are incompatible with the insoluble violanthrone parent.
As a foundational building block in multi-step organic synthesis. Researchers and chemists aiming to create novel violanthrone-based materials with tailored solubility, optical, or electronic properties should select C.I. Vat Green 9 for its strategically placed methoxy groups, which serve as reactive handles for further chemical modification.